molecular formula C11H11BrN2 B13551685 7-Bromo-2,4-dimethylquinolin-3-amine

7-Bromo-2,4-dimethylquinolin-3-amine

Cat. No.: B13551685
M. Wt: 251.12 g/mol
InChI Key: FQLCQXYVPJXRTG-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dimethylquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a bromine atom at the 7th position, and two methyl groups at the 2nd and 4th positions of the quinoline ring. The quinoline structure is known for its biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dimethylquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2,4-dimethylquinoline followed by amination at the 3rd position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like chloroform or dichloromethane. The amination step can be achieved using ammonia or primary amines under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Green chemistry approaches, including the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dimethylquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LAH, NaBH4), solvents (e.g., THF, ethanol).

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

7-Bromo-2,4-dimethylquinolin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dimethylquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the quinoline scaffold.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloro-1H-indazol-3-amine: Another brominated heterocyclic amine with potential medicinal applications.

    2,4-Dimethylquinoline: Lacks the bromine atom but shares the quinoline backbone.

    7-Bromoquinoline: Similar structure but without the methyl groups at the 2nd and 4th positions.

Uniqueness

7-Bromo-2,4-dimethylquinolin-3-amine is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

7-bromo-2,4-dimethylquinolin-3-amine

InChI

InChI=1S/C11H11BrN2/c1-6-9-4-3-8(12)5-10(9)14-7(2)11(6)13/h3-5H,13H2,1-2H3

InChI Key

FQLCQXYVPJXRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=C1N)C)Br

Origin of Product

United States

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